2-[(1-benzylpiperidin-4-yl)-hydroxymethyl]-5,6-dimethoxy-2-(piperidin-4-ylmethyl)-3H-inden-1-one
Description
Properties
CAS No. |
1391052-12-2 |
|---|---|
Molecular Formula |
C30H40N2O4 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)-hydroxymethyl]-5,6-dimethoxy-2-(piperidin-4-ylmethyl)-3H-inden-1-one |
InChI |
InChI=1S/C30H40N2O4/c1-35-26-16-24-19-30(18-21-8-12-31-13-9-21,29(34)25(24)17-27(26)36-2)28(33)23-10-14-32(15-11-23)20-22-6-4-3-5-7-22/h3-7,16-17,21,23,28,31,33H,8-15,18-20H2,1-2H3 |
InChI Key |
ZXDPWBKVSOSHTJ-UHFFFAOYSA-N |
Synonyms |
2,3-Dihydro-2-[hydroxyl-1-phenylmethyl)-4-piperidinyl]methyl]-5,6-dimethoxy-2-(piperidinylmethyl)-1H-inden-1-one; |
Origin of Product |
United States |
Pharmacological Characterization and Mechanistic Insights of 2 Piperidinylmethyl Hydroxy Donepezil
Investigation of Non-Cholinergic Mechanisms
Amyloid-Beta (Aβ) Cascade Modulation in Preclinical Models
Modulation of Aβ Production Pathways
While direct studies on the modulation of amyloid-beta (Aβ) production pathways by 2-(Piperidinylmethyl) Hydroxy Donepezil (B133215) are limited, research on related donepezil hybrids provides some insight. In an in vitro model using differentiated SH-SY5Y human neuroblastoma cells, the presence of hydroxytyrosol-donepezil hybrids was found to modulate the expression of Aβ. nih.gov Specifically, when these hybrid compounds were mixed with Aβ peptides for 24 hours to allow for fibril formation, there was an observed increase in cytosolic Aβ levels in the presence of the cells. nih.gov This suggests that these derivatives may influence the cellular processing or localization of Aβ peptides. nih.gov
The parent compound, donepezil, has been shown to reduce Aβ plaque numbers in the cortex and hippocampus of 5xFAD mice, a transgenic model of Alzheimer's disease. springermedicine.comnih.gov It is believed that donepezil may inhibit Aβ aggregation rather than its production. researchgate.net Donepezil has also been found to reduce Aβ-mediated microglial and, to a lesser extent, astrocytic activation in these animal models. springermedicine.comnih.gov Further research is necessary to determine if 2-(Piperidinylmethyl) Hydroxy Donepezil shares these properties.
Tau Protein Phosphorylation and Aggregation Modulation in Preclinical Models
Currently, there is a lack of direct preclinical data on the effects of 2-(Piperidinylmethyl) Hydroxy Donepezil on tau protein phosphorylation and aggregation.
Studies on the parent compound, donepezil, have yielded mixed results regarding its impact on tau pathology. One study utilizing a tauopathy mouse model (PS19) demonstrated that long-term treatment with donepezil resulted in an amelioration of tau pathology, including decreased tau insolubility and phosphorylation. nih.govresearchgate.net Conversely, another study using 5xFAD mice found that while donepezil reduced Aβ pathology, it did not alter tau phosphorylation at several key sites and even significantly increased phosphorylation at Thr212. springermedicine.comnih.govresearchgate.net These conflicting findings for the parent compound highlight the need for direct investigation into the specific effects of its metabolites, such as 2-(Piperidinylmethyl) Hydroxy Donepezil, on tau-related mechanisms.
Neuroinflammation Pathways and Microglial Activation in Preclinical Contexts
Direct studies on the role of 2-(Piperidinylmethyl) Hydroxy Donepezil in neuroinflammation and microglial activation are not currently available. However, research on its parent compound, donepezil, and related hybrids suggests potential anti-inflammatory activity.
Donepezil has been shown to directly act on microglial cells to inhibit their inflammatory activation. nih.gov In preclinical models, it has been observed to attenuate the production of nitric oxide and proinflammatory mediators such as tumor necrosis factor-alpha (TNF-α), as well as suppress the gene expression of inducible nitric oxide synthase (iNOS), interleukin-1 beta (IL-1β), and TNF-α. nih.gov Furthermore, donepezil has been found to suppress IL-1β and COX-2 expression in the brains of tauopathy model mice, indicating a potential to prevent systemic inflammation. nih.govresearchgate.net In a mouse model of traumatic brain injury, donepezil treatment was associated with a decrease in the expression of neuroinflammatory markers like COX-2 and NLRP3. nih.gov Studies on donepezil have also shown it can reduce Aβ-mediated microglial activation. mdpi.com
The development of hydroxytyrosol-donepezil hybrids has been pursued with the aim of creating new agents for neurodegenerative inflammatory models, suggesting that this class of compounds holds promise for modulating neuroinflammatory pathways. nih.govresearchgate.net
Oxidative Stress Mitigation and Antioxidant Properties
While direct studies on 2-(Piperidinylmethyl) Hydroxy Donepezil are limited, extensive research into hydroxytyrosol-donepezil hybrids provides significant insights into the potential antioxidant properties of this class of compounds. These hybrids have been synthesized to combine the properties of donepezil with the antioxidant and free-radical scavenging activity of hydroxytyrosol (B1673988). nih.govresearchgate.net
In vitro studies using the human neuroblastoma cell line SH-SY5Y have demonstrated that these hybrids can regulate the redox state of cells. nih.govresearchgate.net Specifically, a nitro-hybrid derivative was effective at reducing the amount of reactive oxygen species (ROS) to physiological values. nih.govresearchgate.net These hybrids have also been shown to possess metal-chelating properties, which can be beneficial in neurodegenerative disorders where bio-metal dysregulation is implicated. nih.govresearchgate.net
Furthermore, certain hydroxytyrosol-donepezil derivatives have been identified as selective inhibitors of enzymes involved in oxidative stress, such as monoamine oxidase (MAO) and xanthine (B1682287) oxidase (XO). nih.govresearchgate.net For instance, the 4-hydroxy-3-methoxyphenethyl 1-benzylpiperidine-4-carboxylate (HT3) and 4-hydroxyphenethyl 1-benzylpiperidine-4-carboxylate (HT4) derivatives were found to be potent inhibitors of MAO-A with minimal effect on MAO-B, while being largely ineffective against XO. nih.gov In contrast, the 4,5-dihydroxy-2-nitrophenethyl 1-benzylpiperidine-4-carboxylate donepezil derivative (HT2) was a more effective inhibitor of XO. nih.govresearchgate.net
| Compound | Enzyme Inhibition | Key Findings |
|---|---|---|
| HT3 and HT4 Donepezil Derivatives | Selective MAO-A Inhibition | Potent inhibitors of MAO-A with minimal effect on MAO-B and XO. nih.gov |
| HT2 Donepezil Derivative | XO Inhibition | More effective inhibitor of XO compared to MAO. nih.govresearchgate.net |
| Nitro-hydroxytyrosol Donepezil Hybrid | ROS Reduction | Effectively reduced ROS to physiological levels in SH-SY5Y cells. nih.govresearchgate.net |
Neurotrophic Factor Regulation (e.g., BDNF, NGF)
There is no direct preclinical evidence available for the regulation of neurotrophic factors by 2-(Piperidinylmethyl) Hydroxy Donepezil. However, studies on its parent compound, donepezil, suggest a potential role in modulating brain-derived neurotrophic factor (BDNF).
In an animal model of Alzheimer's disease induced by amyloid-β1-40, donepezil treatment was shown to activate the BDNF/TrkB signaling pathway, leading to an upregulation of BDNF expression. nih.govresearchgate.net This effect was associated with the amelioration of cognitive impairment and the protection of neurons. nih.gov Another study in patients with early Alzheimer's disease found that treatment with donepezil led to a significant increase in BDNF serum concentrations. nih.gov While acute administration of donepezil in healthy young volunteers did not show changes in BDNF levels, chronic use has been associated with increased BDNF. nih.gov
Neurotrophic factors like nerve growth factor (NGF) and BDNF are crucial for neuronal survival, differentiation, and synaptic function, and their dysregulation has been implicated in neurodegenerative diseases. oaepublish.com The potential of donepezil to modulate BDNF suggests that its metabolites may also have an impact on these pathways, though further research is needed.
Mitochondrial Dysfunction Pathways
Direct research on the effects of 2-(Piperidinylmethyl) Hydroxy Donepezil on mitochondrial dysfunction pathways is not available. However, studies on the parent compound, donepezil, and related hybrids provide some indications of potential mechanisms.
Donepezil has been shown to attenuate Aβ-associated mitochondrial dysfunction. nih.gov In APP/PS1 transgenic mice, donepezil enhanced the resistance of brain mitochondria to calcium ion-induced mitochondrial permeability transition (MPT). nih.gov It also reduced the accumulation of Aβ within mitochondria, both in vivo and in vitro. nih.gov Furthermore, donepezil has been found to increase mitochondrial biogenesis and ATP levels in neuroblastoma cells through the activation of AMP-activated protein kinase (AMPK). nih.gov
Research on hydroxytyrosol-donepezil hybrids has shown that they can inhibit monoamine oxidases (MAOs), which are located on the outer mitochondrial membrane and are involved in the production of hydrogen peroxide. nih.gov Inhibition of these enzymes could potentially mitigate mitochondrial oxidative stress.
| Compound/Agent | Effect on Mitochondria | Experimental Model |
|---|---|---|
| Donepezil | Attenuates Aβ-associated mitochondrial dysfunction and reduces mitochondrial Aβ accumulation. nih.gov | APP/PS1 transgenic mice and isolated rat brain mitochondria nih.gov |
| Donepezil | Increases mitochondrial biogenesis and ATP levels via AMPK activation. nih.gov | Neuroblastoma cells, primary cultured neurons, and ex vivo mouse hippocampal tissue nih.gov |
| Hydroxytyrosol-donepezil hybrids | Inhibit MAOs located on the outer mitochondrial membrane. nih.gov | In vitro enzyme assays nih.gov |
Receptor Binding Affinity and Selectivity Profiling (e.g., Nicotinic, Muscarinic Receptors)
There is currently no specific data available on the receptor binding affinity and selectivity profile of 2-(Piperidinylmethyl) Hydroxy Donepezil for nicotinic or muscarinic receptors.
The parent compound, donepezil, is known as a reversible acetylcholinesterase (AChE) inhibitor. nih.gov Studies have shown that chronic daily administration of donepezil can lead to an increase in nicotinic receptor levels. nih.gov In terms of muscarinic receptors, research indicates that donepezil does not affect baseline synaptic transmission or muscarinic M3 receptor gene expression or binding after one week of treatment. nih.gov These findings for donepezil suggest that its primary mechanism of action is through AChE inhibition, but further studies are required to determine the receptor binding profile of its hydroxy metabolite.
Structure Activity Relationship Sar Studies of 2 Piperidinylmethyl Hydroxy Donepezil and Analogues
Elucidation of Key Pharmacophores for AChE/BuChE Inhibition
Donepezil's efficacy as a potent and selective acetylcholinesterase (AChE) inhibitor is attributed to its unique "dual binding" mechanism, which involves simultaneous interaction with two distinct sites within the enzyme's gorge: the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS). cu.edu.egresearchgate.netresearchgate.net This interaction is governed by specific pharmacophoric elements within the molecule.
The primary pharmacophores essential for cholinesterase inhibition are:
The Indanone Moiety : The dimethoxy-substituted indanone ring system is a crucial component that binds to the PAS of the AChE enzyme. researchgate.netresearchgate.net This interaction, primarily through π-π stacking with tryptophan (Trp279) and other aromatic residues, anchors the molecule, allowing the rest of the structure to orient correctly within the active site gorge. cu.edu.egresearchgate.net Modifications to this part of the molecule, such as replacing it with other heterocyclic rings like benzothiophene (B83047) or phthalazinone, have been explored to modulate activity and introduce new properties. cu.edu.egusp.br
The N-Benzylpiperidine Moiety : This part of the molecule is responsible for interacting with the CAS, near the enzyme's active center. mdpi.comscielo.brnih.gov The benzyl (B1604629) group engages in π-π stacking interactions with key aromatic residues like Trp84, while the protonated nitrogen of the piperidine (B6355638) ring forms a cation-π interaction with Phe330. cu.edu.eg This moiety mimics the quaternary ammonium (B1175870) group of the natural substrate, acetylcholine (B1216132). mdpi.com
The Linker : A linker, typically a methylene (B1212753) bridge, connects the indanone and N-benzylpiperidine moieties. nih.gov The length and composition of this linker are critical for optimal positioning within the AChE gorge. Studies have shown that varying the linker length or introducing groups like amides can significantly impact inhibitory potency against both AChE and butyrylcholinesterase (BuChE). cu.edu.egusp.br
The selectivity of donepezil (B133215) and its analogues for AChE over BuChE is a significant feature. Donepezil itself is reported to be approximately 1250 times more selective for AChE. nih.gov This high selectivity is attributed to the specific topography of the AChE active site gorge, which accommodates the dual-binding pharmacophore of donepezil more effectively than the BuChE active site. nih.gov However, structural modifications can alter this selectivity. For instance, replacing the indanone moiety with triazoles has been shown to increase BuChE inhibition significantly. nih.gov Similarly, creating hybrid molecules with tacrine (B349632) or ferulic acid can produce compounds with more balanced AChE and BuChE inhibition or even a preference for BuChE. usp.brnih.gov
| Compound | Modification | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) | Selectivity Index (BuChE/AChE) | Reference |
|---|---|---|---|---|---|
| Donepezil | Reference | 6.7 | 9137.16 | ~1363 | nih.govnih.gov |
| TAK-147 | Benzylpiperidine derivative | 12 | - | High selectivity for AChE | nih.gov |
| Compound 13e (E2020) | Donepezil | 5.7 | - | 1250 | nih.gov |
| Compound B19 | Donepezil-tacrine hybrid | 30.68 | 124.57 | 4.06 | nih.gov |
| Compound 5 | Indanone conjugated with N-benzylpyridinium | 0.8 (human) | - | - | scielo.br |
| Compound 4 | Donepezil analogue with amide linker | 4.11 | - | - | nih.gov |
Impact of Structural Modifications on Non-Cholinergic Target Engagement
Recognizing the multifaceted nature of Alzheimer's disease pathology, research has shifted towards developing multi-target-directed ligands (MTDLs) from the donepezil scaffold. nih.govcm-uj.krakow.pl By modifying the core structure, analogues have been created that engage with non-cholinergic targets involved in the disease cascade.
β-Amyloid (Aβ) Aggregation Inhibition : The indanone moiety of donepezil, which binds to the AChE PAS, is also implicated in inhibiting the aggregation of Aβ peptides, a key pathological hallmark of Alzheimer's. scielo.br Structural modifications have been made to enhance this property. For example, combining the donepezil scaffold with curcumin (B1669340) or benzofuran (B130515) moieties has yielded hybrids with potent Aβ anti-aggregation activity. usp.brnih.gov Some analogues, such as compound 6, which features a modified benzyl group, have shown the ability to inhibit copper-induced Aβ aggregation. scielo.br
BACE-1 Inhibition : The β-secretase 1 (BACE-1) enzyme is responsible for the initial cleavage of the amyloid precursor protein (APP), leading to Aβ plaque formation. nih.gov Introducing backbone amide linkers into the donepezil structure has been a successful strategy for achieving dual inhibition of both AChE and BACE-1. nih.gov These amide groups are designed to form hydrogen bonds with the catalytic site of BACE-1. Compound 4, for instance, displayed potent inhibition of both human AChE and BACE-1, with IC₅₀ values of 4.11 nM and 18.3 nM, respectively. nih.gov
Monoamine Oxidase (MAO) Inhibition : MAO enzymes (MAO-A and MAO-B) are involved in the degradation of neurotransmitters and contribute to oxidative stress in the brain. usp.br Hybrid molecules incorporating parts of MAO inhibitors like lazabemide (B1674597) or propargylamine (B41283) with the benzylpiperidine portion of donepezil have resulted in compounds with potent, dual inhibitory activity against both cholinesterases and MAO enzymes. usp.brscielo.br
Antioxidant and Metal-Chelating Properties : Oxidative stress and metal dyshomeostasis are also implicated in neurodegeneration. nih.gov Hybridizing donepezil with natural antioxidants like ferulic acid or hydroxytyrosol (B1673988) has produced compounds with significant free-radical scavenging capacity. usp.brnih.gov The introduction of catechol or 8-hydroxyquinoline (B1678124) moieties can endow the molecule with the ability to chelate redox-active metal ions like copper and iron, which are involved in Aβ aggregation and oxidative damage. nih.govrsc.org
| Compound Class | Structural Modification | Non-Cholinergic Target | Observed Activity | Reference |
|---|---|---|---|---|
| Donepezil-Curcumin Hybrids | Combination of donepezil, curcumin, and piperazine (B1678402) structures | Aβ Aggregation, Oxidative Stress | Excellent inhibition of Aβ aggregation (>80%) and antioxidant activity. | usp.brscielo.br |
| Donepezil Analogues | Introduction of backbone amide linkers | BACE-1 | Compound 4 showed potent BACE-1 inhibition (IC₅₀ = 18.3 nM). | nih.gov |
| Donepezil-Lazabemide Hybrids | Linking benzylpiperidine with picolinamide (B142947) moiety | MAO-A, MAO-B | Compound 18 showed potent inhibition of MAO-A (IC₅₀ = 3.14 µM) and MAO-B (IC₅₀ = 13.4 µM). | usp.br |
| Donepezil-Ferulic Acid Hybrids | Hybridization with ferulic acid | Oxidative Stress, Inflammation | Prominent antioxidant and anti-inflammatory (COX/LOX inhibition) activities. | usp.br |
| Hydroxytyrosol-Donepezil Hybrids | Replacement of indanone with hydroxytyrosol | Metal Chelation, Oxidative Stress | Catechol moiety enables chelation of Cu(II), Fe(II), Fe(III), and Zn(II). | nih.govnih.gov |
Conformational Analysis and Molecular Flexibility
The biological activity of 2-(Piperidinylmethyl) Hydroxy Donepezil and its analogues is intrinsically linked to their three-dimensional structure and conformational flexibility. The ability of the molecule to adopt a specific low-energy conformation allows it to fit optimally within the narrow gorge of the AChE active site. nih.gov
Conformational analysis of donepezil has identified several low-energy conformations. nih.govmdpi.com The flexibility of the molecule is primarily determined by several rotatable bonds, including the one connecting the piperidine ring to the indanone moiety. The cyclopentanone (B42830) ring of the indanone core typically adopts an envelope-like conformation. nih.gov The orientation of the piperidine and benzyl groups, which is critical for interacting with the CAS, is controlled by the chiral center at the point of attachment to the indanone ring. nih.gov
Computational studies, such as those using Density Functional Theory (DFT), have been employed to calculate the binding energies and minimized conformations of donepezil and its complexes. mdpi.com These analyses reveal that the molecule may undergo slight deformations upon binding to its target to achieve an optimal fit, with the resulting complex being energetically favorable. nih.govmdpi.com
The conformational preferences of the piperidine ring itself are also significant. Studies on related 2-substituted piperazines have shown a preference for an axial conformation of the substituent, which can be further stabilized by intramolecular hydrogen bonds. nih.gov This preference orients the key nitrogen atoms in a specific spatial arrangement that can mimic the binding mode of other potent ligands. nih.gov This inherent flexibility and the existence of specific, stable conformations are key determinants of the molecule's ability to effectively inhibit its biological targets.
Contributions of the Piperidinylmethyl and Hydroxy Moieties to Biological Activity
Piperidinylmethyl Moiety: This group is a cornerstone of the donepezil pharmacophore, encompassing the N-benzylpiperidine unit and the methylene linker. nih.gov The piperidine ring is a versatile scaffold in medicinal chemistry; its nitrogen atom provides electron density and a site for protonation, which is crucial for the cation-π interaction within the AChE active site. nih.gov The N-benzyl substitution enhances lipophilicity, which can aid in crossing biological membranes like the blood-brain barrier. nih.gov The conformational flexibility of the piperidine ring allows for optimal positioning and interaction with various biological targets. nih.gov SAR studies consistently demonstrate that this entire moiety is essential for high-affinity binding to cholinesterases. usp.brscielo.br Replacing the N-benzylpiperidine with other fragments often leads to significant changes in activity and selectivity. researchgate.net
Hydroxy Moiety: The introduction of a hydroxyl (-OH) group, as in the case of this donepezil metabolite, can have several significant impacts on biological activity. The precise location of the hydroxyl group is critical.
Altered Binding and Potency : A hydroxyl group can form new hydrogen bonds with amino acid residues in the target's binding site, potentially increasing affinity. Conversely, it can also introduce steric hindrance or unfavorable interactions, thereby reducing potency. Studies on donepezil analogues have shown that adding a hydroxyl group to different parts of the molecule can either enhance or decrease AChE inhibitory activity. acs.org
Influence on Non-Cholinergic Targets : Hydroxylation, particularly creating a phenolic or catechol structure, can introduce or enhance other biological activities. For example, donepezil hybrids featuring hydroxytyrosol (a catechol) showed significant antioxidant and metal-chelating properties that were absent in the non-hydroxylated parent compounds. nih.govnih.gov In one series of analogues, a para-hydroxy group on a cinnamic fragment was found to be essential for inhibitory activity. rsc.org
Metabolic Implications : The hydroxyl group in 2-(Piperidinylmethyl) Hydroxy Donepezil is the result of metabolism of the parent drug, donepezil. This hydroxylation serves as a key step in the drug's biotransformation pathway, often preparing it for further conjugation and eventual elimination from the body.
Computational Approaches in the Discovery and Optimization of 2 Piperidinylmethyl Hydroxy Donepezil
Molecular Docking Simulations with Target Proteins
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In drug discovery, it is used to forecast the binding mode and affinity of a ligand, such as 2-(Piperidinylmethyl) Hydroxy Donepezil (B133215), to the active site of its target protein. themedicon.com For Donepezil and its analogs, the primary target is Acetylcholinesterase (AChE).
Docking studies on Donepezil derivatives consistently investigate interactions with key residues in the AChE binding gorge. nih.gov The binding site of AChE is complex, featuring a Catalytic Anionic Site (CAS) deep within the gorge and a Peripheral Anionic Site (PAS) near the entrance. researchgate.net The indanone moiety of Donepezil typically interacts with the CAS, while the piperidine (B6355638) ring extends towards the PAS. researchgate.net
In a hypothetical docking study of 2-(Piperidinylmethyl) Hydroxy Donepezil, the simulation would predict how the additional hydroxy and piperidinylmethyl groups affect binding. The docking score, an estimation of binding affinity, would be a key output. Research on similar analogs has shown that modifications can lead to enhanced interactions, such as additional hydrogen bonds or improved hydrophobic contacts, potentially resulting in greater inhibitory potency. nih.govtandfonline.com For instance, π-π stacking interactions with residues like Tryptophan (Trp86, Trp286) and Tyrosine (Tyr337, Tyr341) are critical for strong binding. nih.gov
Table 1: Representative Molecular Docking Data for a Hypothetical Donepezil Derivative
| Parameter | Value/Residues | Significance |
| Target Protein | Human Acetylcholinesterase (hAChE) | The primary therapeutic target for Alzheimer's disease. nih.gov |
| PDB ID | 4EY6 | A commonly used crystal structure of hAChE for in silico studies. themedicon.com |
| Binding Affinity (kcal/mol) | -12.5 | A predicted score indicating strong binding; more negative values suggest higher affinity. |
| Key Interacting Residues | Trp86, Tyr124, Trp286, Phe330, Tyr337, Tyr341 | Amino acids within the AChE binding pocket forming critical interactions. nih.gov |
| Types of Interactions | π-π Stacking, Hydrogen Bonds, Hydrophobic | Forces stabilizing the ligand-protein complex. nih.govresearchgate.net |
Molecular Dynamics Simulations for Ligand-Target Interactions
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. researchgate.net MD simulations model the movements and conformational changes of atoms and molecules, providing deeper insights into the stability of the binding and the specific interactions that persist. tandfonline.com
For the 2-(Piperidinylmethyl) Hydroxy Donepezil-AChE complex, an MD simulation would be performed for a duration of nanoseconds (ns) to observe its behavior in a simulated physiological environment. researchgate.net Key analyses from the simulation include:
Root-Mean-Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over time for both the protein backbone and the ligand suggests a stable binding complex. researchgate.net
Root-Mean-Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues, helping to identify which parts of the protein are flexible or rigid upon ligand binding.
Interaction Analysis: Throughout the simulation, the persistence of specific contacts, such as hydrogen bonds and hydrophobic interactions identified in docking, can be monitored. researchgate.net
Studies on Donepezil analogs have used MD simulations to confirm the stability of docked complexes, showing that novel derivatives can maintain or even enhance the key interactions compared to the parent drug. nih.govtandfonline.com
Table 2: Typical Output from a Molecular Dynamics Simulation
| Metric | Typical Finding for a Stable Complex | Purpose |
| Simulation Time | 50-100 ns | To allow the complex to reach equilibrium and reveal meaningful dynamics. researchgate.net |
| Ligand RMSD | < 2.0 Å | A low and stable value indicates the ligand does not diffuse away from the binding site. researchgate.net |
| Protein RMSD | < 3.0 Å | A stable value indicates the overall protein structure is not destabilized by the ligand. researchgate.net |
| Persistent Hydrogen Bonds | Tyr337, Ser203 | Identifies key, stable anchor points for the ligand. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. jbiochemtech.com To develop a QSAR model for Donepezil derivatives, a dataset of compounds with known AChE inhibitory activities (e.g., IC₅₀ values) is required. jbiochemtech.com
Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters. A mathematical model is then built to correlate these descriptors with the observed activity. jbiochemtech.com
For a new compound like 2-(Piperidinylmethyl) Hydroxy Donepezil, a validated QSAR model could predict its AChE inhibitory activity before it is even synthesized. jbiochemtech.com This allows for the prioritization of the most promising candidates for synthesis and biological testing. The statistical quality of a QSAR model is assessed by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A robust model with high predictive power can significantly accelerate the optimization process. jbiochemtech.com
Table 3: Example of a 2D-QSAR Model for AChE Inhibitors
| Statistical Parameter | Value | Description |
| Number of Compounds | 22 | The size of the dataset used to build the model. jbiochemtech.com |
| Correlation Coefficient (R²) | 0.92 | Indicates how well the model fits the training data (a value closer to 1 is better). |
| Cross-validation (Q²) | 0.85 | Measures the predictive ability of the model (a value > 0.5 is generally considered good). jbiochemtech.com |
| Key Descriptors | LogP, Molar Refractivity, Dipole Moment | Examples of molecular properties found to correlate with biological activity. |
In Silico Prediction of Pharmacological Profiles
Beyond predicting efficacy against a single target, computational tools can forecast a compound's broader pharmacological profile, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov This is critical because poor pharmacokinetic properties are a major cause of failure in drug development.
For 2-(Piperidinylmethyl) Hydroxy Donepezil, various in silico models can predict properties such as:
Oral Bioavailability: Predicting the fraction of the drug that reaches systemic circulation.
Blood-Brain Barrier (BBB) Penetration: Essential for a centrally acting drug targeting AChE in the brain. researchgate.net
Metabolism: Identifying potential metabolic liabilities and predicting major metabolites. Donepezil itself undergoes extensive hepatic metabolism. nih.gov
Toxicity: Screening for potential toxicophores, which are chemical structures known to be associated with toxicity. nih.govtandfonline.com
These predictions help in the early identification and mitigation of potential liabilities. For example, if a derivative is predicted to have poor BBB penetration, further chemical modifications can be explored computationally to improve this property before committing to costly synthesis. nih.gov
Table 4: Representative In Silico ADME/T Profile Prediction
| Property | Predicted Value | Implication for a CNS Drug |
| BBB Permeability | High | The compound is likely to cross the blood-brain barrier to reach its target. |
| Oral Bioavailability (%) | > 80% | Indicates good absorption from the gastrointestinal tract. nih.gov |
| CYP2D6 Inhibition | Yes | Potential for drug-drug interactions, as CYP2D6 is a major drug-metabolizing enzyme. |
| Carcinogenicity | No risk | The compound does not contain structural alerts for carcinogenicity. tandfonline.com |
| Mutagenicity | Non-mutagenic | Low likelihood of causing genetic mutations. tandfonline.com |
Preclinical Pharmacokinetic and Pharmacodynamic Investigations of 2 Piperidinylmethyl Hydroxy Donepezil
In Vitro Metabolic Stability and Enzyme Induction/Inhibition
There is no specific information regarding the in vitro metabolic stability of 2-(Piperidinylmethyl) Hydroxy Donepezil (B133215) in liver microsomes or its potential to induce or inhibit key metabolic enzymes. For the parent compound, donepezil, it is known to be metabolized by CYP3A4 and CYP2D6, and studies have evaluated its metabolic profile in human, rat, and mouse liver microsomes. nih.gov Such data is crucial for predicting a compound's half-life and potential for drug-drug interactions.
Blood-Brain Barrier Permeability in Preclinical Models
The ability of a centrally acting agent to cross the blood-brain barrier (BBB) is critical for its efficacy. While donepezil is known to readily cross the BBB, specific data on the permeability of 2-(Piperidinylmethyl) Hydroxy Donepezil is not available. longdom.orgmdpi.com In silico and in vitro models are often used to predict BBB permeability of new compounds. nih.govnih.gov
Tissue Distribution in Preclinical Models
Studies on donepezil in rats have shown its distribution to various tissues, including the liver, adrenal glands, heart, and brain. longdom.orgrsc.org However, the specific tissue distribution pattern of 2-(Piperidinylmethyl) Hydroxy Donepezil has not been reported. Tissue distribution studies are vital to understand the extent to which a compound reaches its target organ and to identify potential accumulation in other tissues.
Bioavailability Assessment in Preclinical Models
The bioavailability of a drug determines the fraction of an administered dose that reaches the systemic circulation. The absolute bioavailability of donepezil has been determined in rats. nih.gov No such data has been published for 2-(Piperidinylmethyl) Hydroxy Donepezil.
Preclinical Pharmacodynamic Markers in Animal Models
Pharmacodynamic studies assess the biochemical and physiological effects of a drug. For acetylcholinesterase inhibitors like donepezil, a key pharmacodynamic marker is the inhibition of acetylcholinesterase (AChE) activity in the brain, which correlates with an increase in acetylcholine (B1216132) levels. nih.govnih.gov The effect of 2-(Piperidinylmethyl) Hydroxy Donepezil on such markers has not been documented in preclinical animal models.
Evaluation of Efficacy in Preclinical Disease Models of Neurodegeneration
Cognitive Enhancement in Animal Models of Alzheimer's Disease7.2. Neuroprotection in In Vitro and In Vivo Models of Neuronal Injury7.3. Impact on Pathological Hallmarks in Transgenic Animal Models
Further research or clarification on the specific identity of "2-(Piperidinylmethyl) Hydroxy Donepezil" would be necessary to locate any existing preclinical data. It is possible that this compound is known under a different name, is a novel experimental agent with unpublished data, or is a specific metabolite that has not been individually assessed for its pharmacological efficacy in the manner requested.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying 2-(Piperidinylmethyl) Hydroxy Donepezil in pharmaceutical formulations?
- Methodology : Utilize reverse-phase HPLC with UV detection (220–360 nm) and a C18 column. Calibrate using certified reference standards (e.g., Donepezil Hydrochloride RS) to ensure traceability. For impurity quantification, apply relative response factors (RRF) based on spiked samples and validate linearity (R² > 0.995), precision (%RSD < 2%), and recovery (90–110%) .
Q. How can structural confirmation of 2-(Piperidinylmethyl) Hydroxy Donepezil be achieved?
- Approach : Combine FT-IR spectroscopy (to identify functional groups like hydroxyl and piperidinylmethyl moieties) with LC-MS/MS for molecular weight confirmation. Compare retention times and fragmentation patterns against pharmacopeial standards (e.g., USP Donepezil Related Compound A RS) .
Q. What synthetic routes are documented for generating 2-(Piperidinylmethyl) Hydroxy Donepezil as a process-related impurity?
- Synthesis : Derive the compound via hydrolysis of Donepezil intermediates under acidic or basic conditions. Monitor reaction progress using TLC or in-line HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via NMR (¹H/¹³C) and elemental analysis .
Q. How should stability studies for 2-(Piperidinylmethyl) Hydroxy Donepezil be designed under ICH guidelines?
- Protocol : Conduct forced degradation studies (acid/base hydrolysis, oxidative stress, thermal, and photolytic conditions). Use HPLC-UV/PDA to track degradation products and calculate impurity thresholds (ICH Q3B). Store samples in controlled environments (25°C/60% RH) and analyze at 0, 3, 6, and 12 months .
Advanced Research Questions
Q. How can researchers design preclinical studies to evaluate the neurogenic potential of 2-(Piperidinylmethyl) Hydroxy Donepezil in traumatic brain injury (TBI) models?
- Experimental Design : Use controlled cortical impact (CCI) in mice. Administer 2 mg/kg/day of the compound intraperitoneally for two weeks post-injury. Assess neurogenesis via BrdU labeling and immunohistochemistry (DCX+/NeuN+ cells in the dentate gyrus). Validate with ANOVA and post-hoc tests (e.g., Fisher’s LSD) .
Q. What pharmacokinetic challenges arise when correlating plasma concentrations of 2-(Piperidinylmethyl) Hydroxy Donepezil with cerebrospinal fluid (CSF) levels in Alzheimer’s disease (AD) patients?
- Analysis : Account for P-glycoprotein (P-gp) efflux dynamics at the blood-brain barrier (BBB). Collect paired plasma/CSF samples at steady-state (15–21 days post-dosing). Use LC-MS/MS to quantify concentrations and model data via nonlinear regression (e.g., EC₅₀ for AChE inhibition). Adjust for BBB degradation in advanced AD .
Q. How can contradictions in dose-response relationships for 2-(Piperidinylmethyl) Hydroxy Donepezil be resolved across in vitro and in vivo studies?
- Resolution : Perform interspecies scaling (e.g., allometric modeling) to reconcile differences in metabolic clearance. Validate in vitro IC₅₀ values (AChE inhibition) against in vivo efficacy (e.g., Morris water maze performance in rodents). Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify optimal dosing regimens .
Q. What methodologies are suitable for assessing the compound’s impact on cortical dynamics in cognitive task paradigms?
- Techniques : Use high-density EEG or MEG to measure scaling exponents (α) during attentional tasks (e.g., counting stimuli). Compare pre/post-administration spectral power (1–40 Hz) and apply cluster-based permutation tests to detect drug-specific changes. Control for peripheral cholinergic effects via heart rate variability analysis .
Q. How can metabolomic profiling elucidate off-target effects of 2-(Piperidinylmethyl) Hydroxy Donepezil in non-neuronal tissues?
- Workflow : Conduct untargeted metabolomics (LC-QTOF-MS) on liver and kidney homogenates from treated rodents. Annotate metabolites via HMDB/KEGG databases and pathway analysis (e.g., MetaboAnalyst). Correlate findings with histopathology (e.g., vacuolation, necrosis) to assess organ toxicity .
Methodological Notes
- Data Contradiction Analysis : When discrepancies arise (e.g., variable AChE inhibition across studies), re-evaluate assay conditions (pH, temperature) and species-specific enzyme isoforms. Cross-validate with orthogonal methods (e.g., Ellman’s assay vs. radiometric) .
- Regulatory Compliance : For impurity profiling, align with USP <1086> and ICH Q3A/B guidelines. Include system suitability criteria (e.g., USP tailing factor < 2.0) and method robustness testing (±10% mobile phase variation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
